molecular formula C22H40O4 B12764634 1,4-Cyclohexanediol bis-ethylhexanoate CAS No. 53148-31-5

1,4-Cyclohexanediol bis-ethylhexanoate

Cat. No.: B12764634
CAS No.: 53148-31-5
M. Wt: 368.5 g/mol
InChI Key: KNPIEXMCCLCXEQ-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediol bis-ethylhexanoate is an organic compound primarily recognized for its use in the cosmetics industry. It is a diester derived from 1,4-cyclohexanediol and ethylhexanoic acid. This compound is known for its bleaching properties, making it a valuable ingredient in various cosmetic formulations .

Preparation Methods

The synthesis of 1,4-Cyclohexanediol bis-ethylhexanoate involves the reaction of 1,4-cyclohexanediol with ethylhexanoic acid. This reaction results in the formation of the diester, which is then purified for use in cosmetic products . Industrial production methods often employ oxidative and catalytic reactions to achieve high yields of the compound. For instance, a novel preparation method involves the oxidation of lignin-derived monomers followed by hydrodeoxygenation reactions .

Chemical Reactions Analysis

1,4-Cyclohexanediol bis-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or other derivatives.

    Substitution: The ester groups in the compound can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like RANEY® nickel, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Cyclohexanediol bis-ethylhexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanediol bis-ethylhexanoate involves its ability to inhibit melanogenesis, the process by which melanin is produced in the skin. This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in melanin synthesis . By reducing melanin production, the compound effectively lightens the skin or hair.

Comparison with Similar Compounds

1,4-Cyclohexanediol bis-ethylhexanoate can be compared with other similar compounds, such as:

    Hexanoic acid, 2-ethyl-, 1,4-cyclohexanediyl ester: Another ester with similar properties and applications.

    Other diesters of cyclohexanediol: These compounds share similar chemical structures and reactivity but may differ in their specific applications and effectiveness.

The uniqueness of this compound lies in its specific combination of bleaching properties and its effectiveness in cosmetic formulations.

Properties

CAS No.

53148-31-5

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

[4-(2-ethylhexanoyloxy)cyclohexyl] 2-ethylhexanoate

InChI

InChI=1S/C22H40O4/c1-5-9-11-17(7-3)21(23)25-19-13-15-20(16-14-19)26-22(24)18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3

InChI Key

KNPIEXMCCLCXEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC1CCC(CC1)OC(=O)C(CC)CCCC

Origin of Product

United States

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